molecular formula C8H9ClN2O4S B12745047 Oxathiolan, 5ClU-(-)-alpha CAS No. 149819-48-7

Oxathiolan, 5ClU-(-)-alpha

Cat. No.: B12745047
CAS No.: 149819-48-7
M. Wt: 264.69 g/mol
InChI Key: DVJJKFFBFIKNCE-WDSKDSINSA-N
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Description

Oxathiolan, 5ClU-(-)-alpha is a sulfur-containing heterocyclic compound that has garnered significant interest in the field of synthetic organic chemistry. This compound is part of the broader class of oxathiolanes, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxathiolan, 5ClU-(-)-alpha typically involves the (3+2)-cycloaddition reaction between thioketones and acetylenedicarboxylic acid . This method allows for the formation of the oxathiolane ring in a one-pot reaction with high yields and enantioselectivity. The reaction conditions often include the use of stable thioketones as the sulfur source and acetylenedicarboxylic acid as the oxygen-containing reaction partner .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Oxathiolan, 5ClU-(-)-alpha undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted oxathiolanes. These products can have different biological activities and applications depending on the functional groups introduced .

Mechanism of Action

The mechanism of action of oxathiolan, 5ClU-(-)-alpha involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, in the context of antiviral activity, oxathiolan derivatives can inhibit viral replication by targeting viral enzymes . The exact molecular targets and pathways involved can vary depending on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to oxathiolan, 5ClU-(-)-alpha include other oxathiolanes and sulfur-containing heterocycles like thiolanes and thiazoles . These compounds share structural similarities but can have different biological activities and applications.

Uniqueness

This compound is unique due to its specific structural features and the presence of the 5ClU-(-)-alpha substituent. This uniqueness can confer distinct biological activities and make the compound particularly valuable in certain applications, such as antiviral drug development .

Properties

CAS No.

149819-48-7

Molecular Formula

C8H9ClN2O4S

Molecular Weight

264.69 g/mol

IUPAC Name

5-chloro-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C8H9ClN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6-/m0/s1

InChI Key

DVJJKFFBFIKNCE-WDSKDSINSA-N

Isomeric SMILES

C1[C@H](O[C@@H](S1)CO)N2C=C(C(=O)NC2=O)Cl

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)Cl

Origin of Product

United States

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